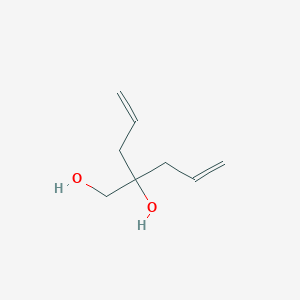

2-(Prop-2-EN-1-YL)pent-4-ene-1,2-diol

Description

Structural Classification and Nomenclature of Unsaturated Diols

Unsaturated diols are organic compounds that contain two hydroxyl (-OH) groups and at least one carbon-carbon double or triple bond. youtube.com The classification of these compounds depends on the relative positions of these functional groups. In the case of 2-(Prop-2-en-1-yl)pent-4-ene-1,2-diol, it can be categorized as a vicinal diol, as the two hydroxyl groups are on adjacent carbon atoms (C1 and C2). ucalgary.cawikipedia.org Such 1,2-diols are also commonly referred to as glycols. wikipedia.orgchemistrysteps.com

The IUPAC (International Union of Pure and Applied Chemistry) nomenclature for diols involves identifying the longest carbon chain containing both hydroxyl groups and numbering it to give the hydroxyl groups the lowest possible locants. The suffix "-diol" is added to the name of the parent alkane, with numbers indicating the positions of the hydroxyl groups. chemistrysteps.comyoutube.com For unsaturated diols, the position of the double bond is also indicated.

Following IUPAC rules, the systematic name for the compound is 2-allyl-pent-4-ene-1,2-diol. The parent chain is the five-carbon pentene chain. The numbering starts from the end that gives the hydroxyl groups the lowest numbers (positions 1 and 2). The allyl group (prop-2-en-1-yl) is a substituent at the second carbon.

Table 1: Structural Classification of Diols

| Classification | Description | Example |

| Geminal Diol | Both hydroxyl groups are on the same carbon atom. wikipedia.org | Methanediol |

| Vicinal Diol | Hydroxyl groups are on adjacent carbon atoms. ucalgary.cawikipedia.org | Ethane-1,2-diol |

| 1,3-Diol | Hydroxyl groups are separated by one carbon atom. wikipedia.org | Propane-1,3-diol |

Significance of Multifunctional Allylic Systems in Organic Synthesis

The presence of multiple functional groups, specifically the allylic systems, in this compound imparts significant synthetic utility. An allylic system consists of a C=C double bond with an adjacent sp³-hybridized carbon atom. fiveable.me This arrangement leads to enhanced stability of intermediates like allylic carbocations, radicals, and anions due to resonance delocalization. fiveable.me

The allylic C-H bonds in this molecule are susceptible to functionalization, providing a direct route to introduce new functionalities. nih.gov The double bonds themselves can undergo a variety of reactions, including:

Epoxidation: Formation of epoxides, which are versatile intermediates.

Dihydroxylation: Addition of two hydroxyl groups, leading to tetraols. chemistrysteps.com

Oxidative cleavage: Breaking of the double bond to form carbonyl compounds.

Addition reactions: Such as hydrogenation or halogenation.

The hydroxyl groups can be involved in esterification, etherification, and can act as directing groups in certain reactions. The combination of these reactive sites allows for the stereoselective and regioselective synthesis of complex molecules. nih.gov The ability to perform sequential and orthogonal modifications on such multifunctional systems is a powerful strategy in modern organic synthesis. acs.org

Table 2: Potential Reactions of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Alkene | Dihydroxylation | Tetraol |

| Alkene | Epoxidation | Diepoxide |

| Allylic C-H | Oxidation | Allylic alcohol/ketone |

| Hydroxyl | Esterification | Diester |

| Hydroxyl | Oxidation | Aldehyde/Carboxylic acid |

Historical Context of Related Diol and Alkene Methodologies

The synthesis of diols and the functionalization of alkenes have a rich history in organic chemistry. The development of methods for dihydroxylation of alkenes has been a significant area of research.

Early methods for the synthesis of vicinal diols often involved the oxidation of alkenes using reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). chemistrysteps.comlibretexts.org Osmium tetroxide, in particular, is known for its ability to effect syn-dihydroxylation with high stereoselectivity. libretexts.orgwikipedia.org Due to the cost and toxicity of osmium tetroxide, catalytic versions of this reaction were developed, such as the Upjohn and Sharpless asymmetric dihydroxylation methods. wikipedia.org

The Prévost and Woodward modifications of the Prévost reaction provided methods for anti- and syn-dihydroxylation, respectively, using iodine and a silver salt of a carboxylic acid. wikipedia.org More recently, metal-free dihydroxylation methods have also been developed. organic-chemistry.org

The functionalization of allylic C-H bonds has also seen significant advancements. While early methods often involved radical halogenation, modern organic synthesis employs a variety of catalytic methods, including those using transition metals, to achieve selective allylic oxidation and amination. nih.govresearchgate.netrsc.org These methods provide direct access to valuable chiral building blocks from simple alkenes. nih.gov

Structure

3D Structure

Properties

CAS No. |

89358-13-4 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-prop-2-enylpent-4-ene-1,2-diol |

InChI |

InChI=1S/C8H14O2/c1-3-5-8(10,7-9)6-4-2/h3-4,9-10H,1-2,5-7H2 |

InChI Key |

UDWAGCGDBIVYAJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CC=C)(CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Prop 2 En 1 Yl Pent 4 Ene 1,2 Diol and Its Congeners

Regioselective and Stereoselective Dihydroxylation Approaches to 1,2-Diols

The formation of the vicinal diol functionality is a critical step in the synthesis of the target molecule. The stereochemical outcome of this dihydroxylation can be controlled to produce either syn or anti diols, depending on the chosen methodology.

Syn-Dihydroxylation Protocols Utilizing Osmium Tetroxide and Catalytic Systems

Syn-dihydroxylation, the addition of two hydroxyl groups to the same face of a double bond, is classically achieved using osmium tetroxide (OsO₄). This reagent reacts with an alkene in a concerted fashion to form a cyclic osmate ester intermediate. jove.com Subsequent cleavage of this intermediate, typically with a reducing agent like sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), yields the cis-diol. jove.comlibretexts.org The reaction is highly stereospecific, with cis-alkenes yielding meso compounds and trans-alkenes producing racemic mixtures. libretexts.org

The high cost and toxicity of osmium tetroxide have led to the development of catalytic systems. In these protocols, a catalytic amount of OsO₄ is used in conjunction with a stoichiometric amount of a co-oxidant. libretexts.org Common co-oxidants include N-methylmorpholine N-oxide (NMO) or tert-butyl hydroperoxide. jove.com The co-oxidant regenerates the osmium tetroxide, allowing the catalytic cycle to continue. jove.com

The Sharpless asymmetric dihydroxylation is a powerful extension of this methodology that allows for the enantioselective synthesis of chiral diols. wikipedia.orgacsgcipr.org This method employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates the facial selectivity of the hydroxylation, leading to high enantiomeric excesses. wikipedia.orgorganic-chemistry.org

| Reagent/System | Description | Stereochemistry | Notes |

| Osmium Tetroxide (OsO₄) | Stoichiometric dihydroxylation. | Syn-addition | Expensive and highly toxic. jove.comlibretexts.org |

| Catalytic OsO₄ / NMO | Catalytic amount of OsO₄ with a co-oxidant. | Syn-addition | Reduces cost and toxicity. jove.com |

| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄ with a chiral ligand (e.g., (DHQD)₂PHAL). | Enantioselective syn-addition | Allows for the synthesis of chiral diols with high enantiomeric excess. wikipedia.orgorganic-chemistry.org |

Anti-Dihydroxylation Methodologies via Epoxidation and Subsequent Ring Opening

Anti-dihydroxylation, the addition of two hydroxyl groups to opposite faces of a double bond, is typically a two-step process. The first step involves the epoxidation of the alkene using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). chadsprep.comyoutube.com This reaction proceeds through a concerted mechanism to form an epoxide, a three-membered ring containing an oxygen atom. jove.com

The second step is the ring-opening of the epoxide. This can be achieved under either acidic or basic conditions. In an acid-catalyzed ring-opening, the epoxide oxygen is first protonated, followed by a backside nucleophilic attack by water at one of the carbon atoms of the epoxide ring. chadsprep.comkhanacademy.org This backside attack results in the inversion of stereochemistry at that carbon, leading to the formation of a trans-diol. youtube.com

| Step | Reagent(s) | Mechanism | Stereochemistry |

| 1. Epoxidation | Peroxyacid (e.g., mCPBA) | Concerted addition of an oxygen atom across the double bond. | Syn-addition of oxygen. |

| 2. Ring Opening | H₃O⁺ (aqueous acid) | Acid-catalyzed nucleophilic attack by water on the protonated epoxide. | Backside attack leads to anti-dihydroxylation. chadsprep.comyoutube.com |

Carbon-Carbon Bond Formation Strategies

The construction of the carbon skeleton of 2-(prop-2-en-1-yl)pent-4-ene-1,2-diol requires effective carbon-carbon bond-forming reactions.

Allylation Reactions in the Construction of the Pent-4-ene Framework

Allylation reactions are a powerful tool for the formation of carbon-carbon bonds and the introduction of the allyl group. In the context of synthesizing the target molecule, the pent-4-ene framework could be constructed through the coupling of appropriate allyl-containing building blocks. For instance, the Sakurai reaction, which involves the addition of an allyl silane (B1218182) to an electrophile, could be a viable approach.

Grignard Reagent Applications in Alcohol Formation

Grignard reagents (RMgX) are highly versatile nucleophiles used extensively in the formation of carbon-carbon bonds and the synthesis of alcohols. masterorganicchemistry.comlibretexts.org The reaction of a Grignard reagent with a carbonyl compound, such as an aldehyde or ketone, is a fundamental method for alcohol synthesis. libretexts.orgdalalinstitute.com For the synthesis of this compound, a multi-step approach could be envisioned where a Grignard reagent is used to introduce one of the allyl groups and form a secondary or tertiary alcohol, which could then be further elaborated. The addition of Grignard reagents to α,β-unsaturated carbonyl compounds can lead to either 1,2- or 1,4-addition products, providing a pathway to introduce functionality at different positions. dalalinstitute.com

| Grignard Reaction Type | Electrophile | Product |

| Addition to Aldehyde | R'-CHO | Secondary Alcohol (R-CH(OH)-R') |

| Addition to Ketone | R'-CO-R'' | Tertiary Alcohol (R-C(OH)(R')-R'') |

| Addition to Epoxide | Epoxide | Alcohol (with C-C bond formation at the less substituted carbon) masterorganicchemistry.com |

Olefin Metathesis and Cascade Reactions in Unsaturated Diol Synthesis

Modern synthetic strategies often employ powerful reactions like olefin metathesis and cascade sequences to build complex molecules efficiently.

Olefin metathesis is a reaction that involves the redistribution of alkene bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). fiveable.memdpi.com Cross-metathesis, the reaction between two different alkenes, could be a powerful tool for constructing the diene backbone of the target molecule from simpler olefin precursors. fiveable.me Ring-closing metathesis (RCM) of a diene can be used to form cyclic alkenes, while ring-opening metathesis polymerization (ROMP) is used to synthesize polymers. fiveable.meresearchgate.net The functional group tolerance of modern metathesis catalysts makes this a highly attractive strategy for complex molecule synthesis. mdpi.com

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org20.210.105 These reactions are highly atom-economical and can rapidly build molecular complexity. wikipedia.org A hypothetical cascade approach to an unsaturated diol could involve a sequence of reactions such as a Michael addition followed by an aldol (B89426) condensation. wikipedia.org Chemo- and biocatalytic cascade approaches have been developed for the stereoselective synthesis of chiral diols. nih.gov For instance, a cascade reaction involving a manganese catalyst has been used to synthesize cycloalkanes from diols and alcohols or ketones. acs.orgresearchgate.net

| Reaction Type | Description | Key Features |

| Olefin Cross-Metathesis | Exchange of alkylidene groups between two different alkenes. | Efficient construction of complex alkenes from simpler starting materials. fiveable.me |

| Cascade Reaction | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | High atom economy and rapid increase in molecular complexity. wikipedia.org20.210.105 |

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound, a molecule possessing a chiral quaternary center and a vicinal diol, presents a significant challenge in synthetic organic chemistry. The control over both relative (diastereo-) and absolute (enantio-) stereochemistry is crucial for accessing stereopure isomers. Advanced synthetic methodologies are required to navigate the complexities of constructing these stereocenters with high fidelity. Key strategies employed for such intricate syntheses include the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution of racemic mixtures.

Chiral Auxiliary and Catalyst-Controlled Approaches

The direct, predictable synthesis of a single stereoisomer from a prochiral precursor is a highly efficient strategy in asymmetric synthesis. sigmaaldrich.comwilliams.edu This can be achieved by employing either a chiral auxiliary, which is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, or by using a chiral catalyst that creates a chiral environment for the reaction. sigmaaldrich.comwikipedia.org

Chiral Auxiliary-Controlled Synthesis

Chiral auxiliaries are stereogenic groups that are covalently attached to a substrate to control the stereoselectivity of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com For the synthesis of this compound, a plausible strategy would involve the diastereoselective allylation of a ketone precursor bearing a chiral auxiliary.

One of the most widely utilized classes of auxiliaries is the chiral oxazolidinones developed by Evans. researchgate.net A hypothetical route could begin with the acylation of an Evans oxazolidinone with a suitable keto-acid, followed by a diastereoselective Grignard addition of an allylmagnesium halide. The bulky auxiliary would shield one face of the carbonyl group, directing the incoming nucleophile to the opposite face, thus establishing the quaternary chiral center with a high degree of diastereoselectivity. Subsequent reduction of the ketone and cleavage of the auxiliary would yield the target diol.

Table 1: Potential Chiral Auxiliaries for Diastereoselective Allylation This table presents hypothetical data based on typical performance of these auxiliaries in analogous alkylation and aldol reactions. williams.eduresearchgate.net

| Chiral Auxiliary | Substrate Type | Reagent | Typical Diastereomeric Ratio (d.r.) |

| (S)-4-Benzyl-2-oxazolidinone | α-Keto Imide | AllylMgBr | >95:5 |

| Camphorsultam | α-Keto Imide | AllylMgBr | >90:10 |

| (1R,2S)-(−)-N-Methylephedrine | α-Keto Amide | Allyl-Li | >90:10 |

| trans-2-Phenylcyclohexanol | α-Keto Ester | Allyl-SnCl3 | ~90:10 |

Catalyst-Controlled Asymmetric Synthesis

Asymmetric catalysis is an elegant method that uses substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. williams.edu For a molecule like this compound, several catalytic approaches could be envisioned.

One potential route is the asymmetric dihydroxylation (AD) of a triene precursor, 2-allyl-1,4-pentadiene. However, controlling the site-selectivity and achieving high enantioselectivity at a sterically hindered tetrasubstituted double bond would be challenging.

A more viable catalyst-controlled approach would be the asymmetric allylation of a prochiral ketone, such as pent-1-en-4-one-2-ol, or a related protected species. Chiral catalysts, often based on transition metals like titanium, silver, or rhodium complexed with chiral ligands, can facilitate the enantioselective addition of an allyl group to the ketone, establishing the stereochemistry of the tertiary alcohol. nih.govnih.gov Subsequent dihydroxylation of the remaining double bond would complete the synthesis. For instance, relay catalysis systems combining a Lewis acid with a chiral Lewis base have shown success in complex cycloadditions and could be adapted for such transformations. nih.gov

Table 2: Illustrative Catalyst Systems for Asymmetric Allylation of Ketones This table shows representative data for catalyst systems used in similar asymmetric transformations, suggesting potential applicability.

| Catalyst / Ligand System | Reaction Type | Typical Enantiomeric Excess (ee) |

| Ti(O-iPr)4 / (R)-BINOL | Allylation of α-hydroxy ketones | 85-95% |

| AgOAc / Chiral PPY | Cycloaddition/Allylation | 90-99% nih.gov |

| Rh(I) / Chiral Diene | Allylation of ketones | 80-97% |

| Ru(II) / Chiral Diamine-Diphosphine | Asymmetric Hydrogenation of Ketone Precursor | >95% |

Kinetic Resolution Strategies for Enantioenrichment

When a racemic mixture of the target compound is synthesized, kinetic resolution offers a powerful method for separating the enantiomers. nih.gov This strategy relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity as either the unreacted starting material or the product. nih.govwhiterose.ac.uk

Acylative Kinetic Resolution

For diols, a common and effective method is acylative kinetic resolution. rsc.org In this process, a racemic mixture of this compound could be treated with an acylating agent (e.g., an acid anhydride) in the presence of a chiral catalyst. The catalyst would preferentially acylate one enantiomer, leaving the other enantiomer unreacted. Separation of the resulting monoester from the unreacted diol would provide both enantiomers in enriched form. The efficiency of this process is described by the selectivity factor (s), where high values indicate better separation. whiterose.ac.uk Polystyrene-supported catalysts have been used to facilitate such resolutions in continuous flow systems. rsc.org

Enzymatic Kinetic Resolution

Biocatalysts, particularly lipases, are highly effective for the kinetic resolution of alcohols and diols due to their exquisite enantioselectivity. The resolution of racemic this compound could be achieved via enantioselective transesterification using a lipase (B570770) such as Candida antarctica lipase B (CALB). The enzyme would selectively acylate one of the enantiomers, allowing for separation. Butanediol dehydrogenase from Saccharomyces cerevisiae is another example of an enzyme with biotechnological interest that can be used to synthesize chiral diols. researchgate.net

Table 3: Hypothetical Data for Kinetic Resolution of Racemic this compound This table presents plausible outcomes for a kinetic resolution based on typical results for similar diols. rsc.orgresearchgate.net

| Method | Chiral Catalyst/Enzyme | Acylating Agent | Conv. (%) | Substrate ee (%) | Product ee (%) |

| Acylative KR | Chiral Isothiourea (HyperBTM) rsc.org | Isobutyric Anhydride | 50 | >99 (R) | >95 (S) |

| Acylative KR | Chiral Diamine | Acetic Anhydride | 52 | 98 (S) | 92 (R) |

| Enzymatic KR | Candida antarctica Lipase B (CALB) | Vinyl Acetate (B1210297) | 50 | >99 (S) | >99 (R) |

| Enzymatic KR | Pseudomonas cepacia Lipase (PSL) | Vinyl Butyrate | 48 | 95 (R) | >99 (S) |

Mechanistic Investigations of Chemical Transformations Involving 2 Prop 2 En 1 Yl Pent 4 Ene 1,2 Diol

Reactivity of the Vicinal Diol Moiety

The 1,2-diol unit, comprising a primary and a sterically hindered tertiary hydroxyl group, is a key locus of reactivity. The electronic and steric differences between these two groups allow for a range of selective transformations.

Selective Derivatization and Functionalization of Hydroxyl Groups

The selective functionalization of polyols is a significant challenge in organic synthesis. rsc.org For 2-(prop-2-en-1-yl)pent-4-ene-1,2-diol, the primary hydroxyl group is sterically more accessible than the tertiary one, making it the preferential site for reactions with bulky reagents. Organocatalysts, particularly those based on boronic acids, are effective for achieving regioselective derivatization of diols. rsc.org

Boronic acid derivatives, for instance, react rapidly and reversibly with vicinal diols to form stable cyclic boronate esters. nih.govnih.gov This reaction can be used for the protection of the diol moiety or to enhance detection in mass spectrometry analysis. escholarship.orgresearchgate.net In the case of the target molecule, the formation of a five-membered boronate ester across the 1,2-diol is expected.

Furthermore, catalyst systems have been designed to recognize the specific geometry of cis-1,2-diols, enabling site-selective modifications even in complex molecular environments. nih.govdocumentsdelivered.comresearchgate.net Through catalyst control, it is possible to direct acylating or silylating agents to one hydroxyl group over the other. The primary alcohol at the C1 position would be the expected site of attack for most derivatizing agents under kinetically controlled conditions due to reduced steric hindrance.

| Reagent/Catalyst System | Expected Site of Reaction | Product Type | Rationale for Selectivity |

|---|---|---|---|

| Trimethylsilyl chloride (TMSCl), Triethylamine | Primary -OH (C1) | Monosilyl ether | Steric hindrance at the tertiary C2 position favors reaction at the less hindered primary position. |

| Acetic Anhydride, Pyridine | Primary -OH (C1) | Monoacetate ester | The primary hydroxyl group is more nucleophilic and sterically accessible. |

| 6-bromo-3-pyridinylboronic acid (BPBA) | Both -OH (C1 and C2) | Cyclic boronate ester | Forms a stable five-membered ring with the vicinal diol. nih.gov |

| Benzoxazaborine catalyst (OC-9) / Phosphorylating agent | Primary -OH (C1) | Monophosphate ester | Catalyst directs functionalization to the sterically accessible primary alcohol. rsc.org |

Oxidative Cleavage Pathways of the 1,2-Diol Unit

A characteristic reaction of vicinal diols is their oxidative cleavage, which breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. masterorganicchemistry.com This transformation is commonly achieved using reagents such as periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄). masterorganicchemistry.comresearchgate.netdesy.de The reaction proceeds through a cyclic periodate ester intermediate, leading to the formation of two carbonyl compounds. researchgate.net

Applying this to this compound, the cleavage of the C1-C2 bond is anticipated. This reaction would break the molecule into two distinct fragments. The C1 carbon, being a primary alcohol, would be oxidized to formaldehyde. The C2 carbon, a tertiary alcohol, would become the carbonyl carbon of a ketone. This process provides a reliable method for structural analysis and synthetic degradation. dtu.dk

| Oxidizing Agent | Typical Conditions | Expected Carbonyl Products |

|---|---|---|

| Sodium Periodate (NaIO₄) | Aqueous or alcoholic solvent, room temperature | Formaldehyde and 3-allylpent-4-en-2-one |

| Periodic Acid (HIO₄) | Aqueous or ethereal solvent, room temperature | Formaldehyde and 3-allylpent-4-en-2-one |

| Lead Tetraacetate (Pb(OAc)₄) | Anhydrous, non-polar solvent (e.g., benzene, dichloromethane) | Formaldehyde and 3-allylpent-4-en-2-one |

Diol Cyclization to Cyclic Ethers

Diols can undergo acid-catalyzed intramolecular dehydration to form cyclic ethers. wikipedia.org The feasibility of this reaction depends on the formation of a thermodynamically stable ring, typically 5- or 6-membered. For a 1,2-diol, direct cyclization would lead to a highly strained three-membered epoxide ring. While possible, this pathway often requires specific reagents (e.g., conversion to a halohydrin followed by base-induced elimination) rather than simple acid catalysis.

A more common cyclization involving the diol moiety is the formation of cyclic acetals or ketals through reaction with an aldehyde or ketone under acidic conditions. This reaction serves as a common strategy for protecting 1,2- and 1,3-diols. wikipedia.org For this compound, reaction with acetone (B3395972) and an acid catalyst would yield a 2,2-dimethyl-1,3-dioxolane (B146691) derivative, effectively protecting both hydroxyl groups simultaneously. Other methods for converting diols to cyclic ethers using reagents like trimethyl phosphate (B84403) have also been developed. rsc.orgresearchgate.net

Transformations of the Terminal Alkene Functionalities

The two terminal prop-2-en-1-yl (allyl) groups are electron-rich and susceptible to attack by electrophiles. Their presence opens up a wide array of addition and cycloaddition reactions.

Electrophilic Additions to the Unsaturated Centers

Electrophilic addition is a fundamental reaction of alkenes. The π-bond of the alkene attacks an electrophile, forming a carbocation intermediate, which is then captured by a nucleophile. In this compound, the reaction can be complex due to the presence of two equivalent double bonds and internal nucleophiles (the hydroxyl groups).

Addition of an electrophile like H⁺ or Br⁺ to one of the C=C double bonds will generate a secondary carbocation. This intermediate can be trapped by an external nucleophile (e.g., Br⁻) or, more significantly, by one of the internal hydroxyl groups. This intramolecular trapping is often kinetically and thermodynamically favored, leading to the formation of cyclic ethers. Attack by the C1 primary hydroxyl group could lead to the formation of a six-membered tetrahydropyran (B127337) ring, while attack by the C2 tertiary hydroxyl could form a five-membered tetrahydrofuran (B95107) ring. The regioselectivity of the cyclization would be governed by Baldwin's rules and the relative stability of the resulting rings.

| Reagent | Electrophile | Potential Products | Mechanistic Notes |

|---|---|---|---|

| HBr | H⁺ | Dibromo adduct; Bromo-substituted cyclic ethers (tetrahydrofuran and tetrahydropyran derivatives) | Follows Markovnikov's rule. Intramolecular cyclization competes with external bromide attack. |

| Br₂ | Br⁺ | Tetrabromo adduct; Bromo-substituted cyclic ethers via bromonium ion intermediate | Intramolecular attack of the hydroxyl group on the intermediate bromonium ion is a likely pathway. |

| H₃O⁺ (dilute acid) | H⁺ | Tetraol (via hydration of both alkenes); Cyclic ethers (via intramolecular trapping) | Hydration follows Markovnikov's rule. Intramolecular cyclization is highly probable. |

| Hg(OAc)₂, H₂O; then NaBH₄ | Hg(OAc)⁺ | Diol-ether products (oxymercuration-demercuration) | Markovnikov addition of -OH without carbocation rearrangement, favors cyclic ether formation. |

Cycloaddition Reactions and Their Selectivity

Cycloaddition reactions are powerful tools for constructing cyclic systems in a single step. libretexts.org The alkene moieties in this compound can participate as the 2π-electron component (dienophile) in [4+2] Diels-Alder reactions. libretexts.org When reacted with an electron-rich diene, such as 1,3-butadiene, a cyclohexene (B86901) derivative would be formed. Given that the two alkene groups are identical, a mixture of mono- and di-adducts could be expected depending on the stoichiometry.

Photochemical [2+2] cycloadditions offer a pathway to synthesize strained four-membered cyclobutane (B1203170) rings. nih.gov This reaction could occur intermolecularly with another alkene or intramolecularly between the two allyl groups of the same molecule, which would lead to a bicyclic system.

The ene reaction is another pericyclic process to consider, particularly in an intramolecular context. libretexts.org This reaction involves the transfer of an allylic hydrogen and the formation of a new sigma bond. Thermal or Lewis acid catalysis could potentially promote an intramolecular ene reaction between the two allyl groups, leading to a cyclopentane (B165970) derivative.

| Reaction Type | Reactant Partner | Expected Product Core Structure | Selectivity Considerations |

|---|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene (Diene) | Cyclohexene | The alkene acts as the dienophile. The hydroxyl groups may direct the stereochemistry of the approach (endo/exo selectivity). |

| [4+2] Diels-Alder | Maleic Anhydride (Dienophile) | Not applicable | The molecule's alkenes are not part of a conjugated diene system required for this reaction. |

| [2+2] Photocycloaddition | Ethene (under UV light) | Cyclobutane | Intermolecular reaction leading to a cyclobutane ring. nih.gov |

| Intramolecular Ene Reaction | None (thermal or Lewis acid catalysis) | Substituted Cyclopentane | One allyl group acts as the 'ene' and the other as the 'enophile'. libretexts.org |

Intramolecular Cyclization and Rearrangement Processes

The presence of multiple reactive sites within this compound allows for a range of intramolecular reactions, leading to the formation of new cyclic structures and rearranged products. These transformations are often driven by the formation of more thermodynamically stable molecules and can proceed with high stereoselectivity.

Sigmatropic rearrangements are concerted pericyclic reactions wherein a sigma bond migrates across a π-electron system. researchgate.net While the 1,6-diene skeleton of this compound is not primed for a direct researchgate.netresearchgate.net-sigmatropic shift like the classic Cope or Oxy-Cope rearrangement (which require a 1,5-diene framework), its allylic alcohol moieties can participate in related and highly valuable rearrangements. nih.govchemrxiv.orgmasterorganicchemistry.com These reactions typically involve the conversion of one of the hydroxyl groups into a different functional group that can then undergo a researchgate.netresearchgate.net-rearrangement.

Two prominent examples of such transformations are the Johnson-Claisen and Overman rearrangements.

Johnson-Claisen Rearrangement : This reaction involves treating an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst. researchgate.net The allylic alcohol in the substrate would first react with the orthoester to form a ketene (B1206846) acetal (B89532) intermediate. This intermediate is perfectly structured to undergo a researchgate.netresearchgate.net-sigmatropic rearrangement, resulting in the formation of a new carbon-carbon bond and yielding a γ,δ-unsaturated ester. This process is driven by the formation of a stable carbonyl group. rsc.org

Overman Rearrangement : This is another powerful researchgate.netresearchgate.net-sigmatropic rearrangement that begins with the conversion of an allylic alcohol to an allylic trichloroacetimidate (B1259523). nih.govrsc.org This is typically achieved by reacting the alcohol with trichloroacetonitrile (B146778) in the presence of a base. Upon heating, the trichloroacetimidate rearranges to form an allylic trichloroacetamide. This transformation is highly regarded for its reliability and stereospecificity. rsc.org

| Rearrangement | Reactant(s) | Key Intermediate | Product Type |

| Johnson-Claisen | Allylic alcohol, Orthoester (e.g., CH₃C(OEt)₃), Acid catalyst | Ketene Acetal | γ,δ-Unsaturated Ester |

| Overman | Allylic alcohol, Trichloroacetonitrile, Base | Allylic Trichloroacetimidate | γ,δ-Unsaturated Amide |

Interactive Data Table: Potential Sigmatropic Rearrangements.

The combination of alkene and diol functionalities in this compound makes it an excellent candidate for transition metal-catalyzed carbonylative cyclizations. These reactions incorporate a molecule of carbon monoxide (CO) to construct complex, oxygen-containing bicyclic systems in a single step. mdpi.com Research on structurally similar 4-ene-1,2-diol derivatives demonstrates a powerful pathway for forming bicyclic lactones. mdpi.comresearchgate.net

The proposed mechanism, typically catalyzed by a Pd(II) species, involves several key steps:

Wacker-type Cyclization : The process begins with the coordination of the palladium catalyst to one of the alkene moieties. This activates the double bond towards intramolecular nucleophilic attack by the adjacent hydroxyl group (at C2), leading to a 5-exo-trig cyclization that forms a tetrahydrofuran ring and an alkylpalladium intermediate. mdpi.com

Carbon Monoxide Insertion : The alkylpalladium species then undergoes migratory insertion of a carbon monoxide molecule, forming an acylpalladium intermediate. nih.gov

Second Cyclization : The second hydroxyl group (at C1) then acts as an internal nucleophile, attacking the acylpalladium center.

Reductive Elimination : This final step closes the second ring, forming a stable bicyclic lactone product and regenerating the active Pd(II) catalyst.

A related and powerful method for forming five-membered rings is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt, rhodium, or other transition metals. wikipedia.orgmdpi.comnih.gov While the substrate is a diene, intramolecular variants of this reaction are extremely powerful for rapidly building molecular complexity. mdpi.comnih.gov

| Reaction | Catalyst System | Key Steps | Product |

| Pd-Catalyzed Double Cyclization | Pd(OAc)₂, Oxidant (e.g., p-benzoquinone) | O-cyclization, CO insertion, 2nd O-cyclization | Bicyclic Lactone |

| Pauson-Khand Reaction | Co₂(CO)₈ or Rh(I) complexes | [2+2+1] Cycloaddition | Cyclopentenone |

Interactive Data Table: Carbonylative Cyclization Methodologies.

Deoxydehydration (DODH) is a catalytic process that formally removes two vicinal hydroxyl groups to generate an alkene. rsc.orgroyalsocietypublishing.org This transformation is the reverse of dihydroxylation and provides a powerful method for converting biomass-derived polyols into valuable olefins. researchgate.netnih.govroyalsocietypublishing.org The 1,2-diol functionality in this compound is an ideal substrate for this reaction.

The reaction is typically catalyzed by high-valent metal-oxo complexes, most notably those of rhenium (e.g., MeReO₃, Cp*ReO₃), but also molybdenum and vanadium complexes. nih.govroyalsocietypublishing.org The process requires a stoichiometric amount of a reductant, or oxygen-atom acceptor, to turn over the catalytic cycle. A variety of reductants have been successfully employed, including phosphines, sulfites, and secondary alcohols. royalsocietypublishing.orguu.nlacs.org

The generally accepted catalytic cycle for DODH proceeds as follows: rsc.orgroyalsocietypublishing.org

Condensation : The vicinal diol condenses with a metal-oxo bond of the catalyst (e.g., a Re(VII) dioxo species), eliminating a molecule of water and forming a metal-diolate intermediate.

Reduction : The reductant transfers an oxygen atom from the metal center, reducing the metal (e.g., from Re(VII) to Re(V)).

Olefin Extrusion : The reduced metal-diolate intermediate undergoes retro [2+3] cycloaddition (cycloreversion) to release the newly formed alkene. This step regenerates the active, reduced form of the catalyst, which is then re-oxidized to complete the cycle. This olefin extrusion is often the rate-limiting step of the reaction. researchgate.netroyalsocietypublishing.org

The DODH reaction is highly valuable as it can convert oxygen-rich feedstocks into useful hydrocarbons. nih.gov

| Catalyst | Reductant (Oxygen Acceptor) | Typical Substrate | Product | Ref. |

| MeReO₃ (MTO) | PPh₃ | 1,2-Octanediol | 1-Octene | rsc.org |

| NH₄ReO₄ | Indoline | Diethyl Tartrate | Diethyl Fumarate | researchgate.netacs.org |

| [NBu₄][VO₂(dipic)] | Na₂SO₃ | 1,2-Diols | Alkenes | royalsocietypublishing.org |

| (NH₄)₆Mo₇O₂₄ | Secondary Alcohols | Glycerol | Allyl Alcohol | royalsocietypublishing.org |

Interactive Data Table: Representative Deoxydehydration (DODH) Systems.

Nucleophilic Attack Pathways and Regioselectivity

The allylic diol structure of this compound presents multiple avenues for nucleophilic attack. The outcome of such reactions, particularly the regioselectivity, is highly dependent on the reaction conditions and the nature of the electrophilic intermediate generated. Key pathways include the direct substitution of the allylic alcohols or reaction via an epoxide intermediate. researchgate.netwikipedia.org

One of the most common strategies involves the conversion of one of the alkene functionalities into an epoxide. The subsequent ring-opening of this epoxide with a nucleophile is a fundamental and versatile transformation in organic synthesis. masterorganicchemistry.comresearchgate.netucalgary.ca The regioselectivity of the epoxide opening is dictated by the reaction conditions (acidic or basic/nucleophilic). researchgate.netyoutube.comchemistrysteps.com

Under Basic or Nucleophilic Conditions : In the presence of a strong, negatively charged nucleophile (e.g., RO⁻, RS⁻, R₂N⁻, CN⁻), the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile will attack the least sterically hindered carbon of the epoxide ring. masterorganicchemistry.comyoutube.com For an epoxide derived from one of the terminal allyl groups of the parent molecule, this would mean attack at the terminal (C1) position.

Under Acidic Conditions : When the reaction is catalyzed by acid, the epoxide oxygen is first protonated, making it a much better leaving group. This activation weakens the C-O bonds and imparts significant carbocationic character to the carbon atoms of the epoxide. The transition state is stabilized by placing a partial positive charge on the more substituted carbon atom. Consequently, the nucleophile (which is often weak, like H₂O or an alcohol) preferentially attacks the more substituted carbon atom. researchgate.netchemistrysteps.com

Alternatively, the allylic hydroxyl groups themselves can be targeted for nucleophilic substitution. While a hydroxyl group is a poor leaving group, its reactivity can be enhanced by protonation or, more effectively, by using transition metal catalysts (e.g., palladium, iridium) that can generate a π-allyl metal complex in situ. rsc.orgyoutube.com This activation allows for direct substitution by a wide range of nucleophiles, with water being the only byproduct, making it an atom-economical process. rsc.org The regioselectivity of this type of allylic substitution is complex and can be controlled by the choice of metal, ligands, and reaction conditions. wikipedia.org

| Condition | Mechanism | Site of Attack (on terminal epoxide) | Rationale |

| Basic / Nucleophilic | Sₙ2 | Least substituted carbon (C1) | Steric hindrance dominates; attack occurs at the more accessible site. youtube.com |

| Acidic | Sₙ2-like (with Sₙ1 character) | More substituted carbon (C2) | Electronic effects dominate; attack occurs at the carbon that can better stabilize a partial positive charge in the transition state. researchgate.netchemistrysteps.com |

Interactive Data Table: Regioselectivity of Epoxide Ring-Opening.

Stereochemical Aspects and Chiral Pool Applications of 2 Prop 2 En 1 Yl Pent 4 Ene 1,2 Diol

Elucidation of Absolute and Relative Stereochemistry

The determination of the absolute and relative stereochemistry of a chiral molecule like 2-(prop-2-en-1-yl)pent-4-ene-1,2-diol, which contains a quaternary stereocenter at the C2 position, would necessitate a combination of spectroscopic and crystallographic techniques.

Relative Stereochemistry: The spatial arrangement of the substituents around the chiral center relative to each other would likely be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed. These experiments detect through-space interactions between protons, allowing for the elucidation of their relative proximity and thus the stereochemical arrangement. For instance, the observation of a NOE correlation between a proton on the allyl group and a proton on the pentenyl chain could indicate their syn or anti relationship.

Absolute Stereochemistry: Determining the absolute three-dimensional arrangement of atoms would require more advanced methods. X-ray crystallography of a single crystal of an enantiomerically pure sample or a suitable crystalline derivative (e.g., a p-bromobenzoate ester) would provide unambiguous proof of the absolute configuration. Alternatively, chiroptical methods such as Circular Dichroism (CD) spectroscopy could be used, often in conjunction with quantum chemical calculations to predict the CD spectrum for a given absolute configuration and compare it with the experimental data. Chemical correlation, by synthesizing the compound from a starting material of known absolute configuration (a chiral pool source), could also establish its stereochemistry.

Chirality Transfer in Transformations of this compound

While no specific transformations of this compound are documented in the searched literature, the concept of chirality transfer is a fundamental aspect of stereoselective synthesis. In hypothetical reactions involving this diol, the existing stereocenter at C2 would be expected to influence the stereochemical outcome of reactions at other positions in the molecule.

For example, in a hypothetical intramolecular cyclization reaction, the stereochemistry of the C2 center could direct the approach of one of the double bonds, leading to the formation of a new stereocenter in the cyclic product with a specific and predictable configuration. Studies on similar monoallylic diols have shown that gold(I)-catalyzed cyclizations can proceed with high stereoselectivity, where the geometry of the olefin and the stereochemistry of the allylic alcohol efficiently control the facial selectivity of the reaction, resulting in excellent chirality transfer. organic-chemistry.org

Diastereomeric Ratio and Enantiomeric Excess Determination

In any synthetic route producing this compound, the determination of the diastereomeric ratio (dr) and enantiomeric excess (ee) would be crucial for assessing the stereoselectivity of the synthesis.

Diastereomeric Ratio (dr) Determination: The ratio of diastereomers formed in a reaction could be determined using techniques that can distinguish between these stereoisomers. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on an achiral stationary phase can often separate diastereomers due to their different physical properties. NMR spectroscopy is also a powerful tool for this purpose, as diastereomers will typically exhibit distinct sets of signals with different chemical shifts and coupling constants, allowing for their integration and the determination of their relative amounts.

Enantiomeric Excess (ee) Determination: The determination of the enantiomeric excess of a chiral compound requires a chiral environment to differentiate between the enantiomers. The most common methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase to separate volatile enantiomers.

NMR Spectroscopy with Chiral Derivatizing Agents or Solvating Agents: The chiral diol can be reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be distinguished by standard NMR spectroscopy, and the integration of their unique signals allows for the calculation of the original enantiomeric excess. Alternatively, a chiral solvating agent can be used to induce a chemical shift difference between the enantiomers in the NMR spectrum.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a chiral HPLC analysis for the determination of enantiomeric excess.

| Injection | Retention Time (min) - Enantiomer 1 | Peak Area - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Peak Area - Enantiomer 2 | % Enantiomeric Excess (ee) |

| 1 | 10.2 | 95000 | 12.5 | 5000 | 90% |

| 2 | 10.3 | 50000 | 12.6 | 50000 | 0% (Racemic) |

| 3 | 10.2 | 10000 | 12.4 | 90000 | 80% |

Computational Chemistry and Theoretical Studies on 2 Prop 2 En 1 Yl Pent 4 Ene 1,2 Diol

Quantum Chemical Calculations for Conformational Analysis and Stability

The flexibility of 2-(prop-2-en-1-yl)pent-4-ene-1,2-diol, arising from several rotatable single bonds, results in a complex potential energy surface with numerous possible conformations. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to navigate this landscape and identify the most stable structures.

Detailed research in this area would involve a systematic scan of the potential energy surface by rotating key dihedral angles. Geometry optimization of the resulting structures, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), allows for the identification of local energy minima corresponding to stable conformers. Subsequent frequency calculations confirm these structures as true minima and provide zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

A primary focus of such studies is the analysis of intramolecular hydrogen bonding between the two hydroxyl groups. The stability of conformers is significantly influenced by the presence and geometry of these bonds. nih.gov The relative energies of the conformers determine their population at a given temperature according to the Boltzmann distribution. Studies on similar diols, such as ethane-1,2-diol and propane-1,2-diol, have demonstrated that DFT methods can accurately predict the conformational equilibrium and the subtle balance between intramolecular hydrogen bonding and steric effects. nih.gov

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···O) Distance (Å) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|---|

| Conf-1 | B3LYP/6-311+G(d,p) | 0.00 | 2.15 | 75.3 |

| Conf-2 | B3LYP/6-311+G(d,p) | 1.50 | - | 15.1 |

| Conf-3 | B3LYP/6-311+G(d,p) | 2.10 | 2.80 | 6.5 |

| Conf-4 | B3LYP/6-311+G(d,p) | 3.50 | - | 3.1 |

This table presents hypothetical data for illustrative purposes, based on typical results from quantum chemical calculations on flexible molecules.

Elucidation of Reaction Mechanisms and Transition States via DFT and Ab Initio Methods

Understanding the chemical reactivity of this compound requires the elucidation of reaction mechanisms, which can be effectively achieved using DFT and higher-level ab initio methods like Møller–Plesset perturbation theory (MP2). These methods are used to map the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For a molecule with multiple functional groups like this diol, several reaction pathways are plausible, such as intramolecular cyclization (e.g., ether formation) or oxidation of the alcohol or alkene moieties. Computational studies would model these pathways by locating the transition state structure for each elementary step. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the transition state is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (ΔG‡), calculated as the difference in Gibbs free energy between the transition state and the reactants, is a key predictor of reaction kinetics. Comparing the activation energies for competing pathways allows for the prediction of the major reaction product. For instance, DFT calculations have been successfully used to rationalize mechanisms and selectivity in reactions involving unsaturated alcohols. researchgate.net

Table 2: Hypothetical Calculated Activation Barriers for Competing Reaction Pathways

| Reaction Pathway | Computational Method | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) at 298.15 K |

|---|---|---|---|

| Intramolecular Cyclization | M06-2X/6-311+G(d,p) | 25.4 | 28.1 |

| Alkene Epoxidation | M06-2X/6-311+G(d,p) | 18.2 | 20.5 |

| Primary Alcohol Oxidation | M06-2X/6-311+G(d,p) | 21.7 | 23.9 |

This table contains hypothetical data intended to illustrate how computational methods can be used to compare the feasibility of different reaction mechanisms.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. jstar-research.com For this compound, DFT calculations can provide theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are often systematically scaled to account for anharmonicity and methodological limitations, allowing for a direct comparison with experimental IR and Raman spectra. nih.gov This comparison can help assign specific vibrational modes to the observed spectral bands.

NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The magnetic shielding tensors are computed for each nucleus in the optimized geometry of the molecule. By referencing these values to a standard compound (e.g., tetramethylsilane, TMS), theoretical ¹H and ¹³C NMR chemical shifts are obtained. The accuracy of these predictions is often sufficient to distinguish between different isomers or conformers. Furthermore, analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide insights into the molecule's reactivity profile, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov

Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Atom | Calculated δ (GIAO-B3LYP) | Experimental δ |

|---|---|---|

| C1 (CH₂OH) | 68.2 | 67.9 |

| C2 (C-OH) | 75.1 | 74.8 |

| C3 (CH₂) | 42.5 | 42.3 |

| C4 (=CH) | 134.8 | 134.5 |

| C5 (=CH₂) | 118.9 | 118.6 |

This table is a hypothetical representation used to demonstrate the typical correlation between computationally predicted and experimentally measured NMR data.

Molecular Dynamics Simulations to Understand Substrate-Catalyst Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the dynamic interactions between a substrate and a larger system, such as a catalyst or an enzyme active site, over time.

To study this compound as a substrate, an MD simulation would begin by placing the molecule within the active site of a chosen catalyst or enzyme. The system, including the substrate, catalyst, and surrounding solvent molecules, is described by a force field. The simulation then solves Newton's equations of motion for every atom, generating a trajectory that describes how the positions and velocities of atoms evolve over time, typically on the nanosecond to microsecond timescale.

Analysis of this trajectory can reveal crucial information about the binding process. nih.gov Key aspects to investigate include:

Binding Mode: Identifying the preferred orientation of the substrate within the active site.

Key Interactions: Pinpointing specific hydrogen bonds, van der Waals contacts, or electrostatic interactions between the substrate and catalyst residues that stabilize the complex. acs.org

Conformational Changes: Observing how the substrate and the catalyst's active site may change their conformations upon binding to achieve an optimal fit (induced fit).

Binding Free Energy: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the strength of the substrate-catalyst interaction.

These simulations provide a dynamic picture of the recognition and binding events that precede a chemical reaction, offering insights that are complementary to the static, energy-focused view from quantum chemical calculations. youtube.com

Table 4: Hypothetical Key Intermolecular Interactions from an MD Simulation

| Substrate Group | Catalyst Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|---|

| Primary -OH | ASP-52 | Hydrogen Bond | 2.8 | 92.5 |

| Secondary -OH | TYR-88 | Hydrogen Bond | 3.1 | 78.1 |

| Allyl Group | TRP-104 | π-π Stacking | 3.5 | 65.3 |

This table provides a hypothetical summary of interaction data that could be obtained from analyzing an MD simulation trajectory.

Utilization of 2 Prop 2 En 1 Yl Pent 4 Ene 1,2 Diol As a Key Synthon in Complex Molecule Synthesis

Precursor for Natural Product Scaffolds and Bioactive Compounds

There is currently no available research data detailing the use of 2-(Prop-2-en-1-yl)pent-4-ene-1,2-diol as a direct precursor for the synthesis of natural product scaffolds or other bioactive compounds. The potential for this molecule to serve in this capacity remains a theoretical consideration based on its functional groups.

Building Block for Heterocyclic Compounds

Scientific literature does not currently contain specific examples of this compound being utilized as a building block for the synthesis of heterocyclic compounds. The diol and alkene functionalities could theoretically be employed in cyclization reactions to form various heterocyclic rings, but no such transformations have been reported.

Role as a Synthetic Intermediate in Multi-step Organic Transformations

While the structure of this compound suggests its potential as a versatile synthetic intermediate, there are no specific multi-step organic transformations documented in the literature that utilize this compound. Its role in complex synthetic pathways is yet to be explored and reported.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 Prop 2 En 1 Yl Pent 4 Ene 1,2 Diol

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating the enantiomers of 2-(prop-2-en-1-yl)pent-4-ene-1,2-diol and for assessing the purity of the bulk material by separating it from any potential isomers or impurities.

Chiral Gas Chromatography (GC) is a powerful and highly selective technique for the separation and quantification of enantiomers in volatile and semi-volatile samples. restek.comchromatographyonline.com Due to the chiral center at the C2 position, this compound exists as a pair of enantiomers, (R)- and (S)-forms. Chiral GC is the premier method to determine the enantiomeric excess (ee) of a given sample.

Methodology: The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative. chromatographyonline.comgcms.cz Modified β-cyclodextrins, such as permethylated or acylated versions, are widely used for the enantiomeric resolution of various chiral compounds, including alcohols and diols. chromatographyonline.comnih.govmdpi.com For a compound like this compound, a column such as one based on 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin may provide effective separation. mdpi.com

While direct analysis is possible, derivatization of the diol to its more volatile acetate (B1210297) or trifluoroacetate (B77799) esters can sometimes improve peak shape and resolution. nih.gov The sample is vaporized in a heated injector and carried by an inert gas (e.g., helium or hydrogen) through the column. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantification and structural information. nih.gov

Data Interpretation: The output chromatogram will show two distinct peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric distribution is calculated from the relative peak areas.

| Parameter | Typical Condition |

|---|---|

| Column | Chiral Capillary Column (e.g., Astec® CHIRALDEX™ B-DM, CYCLOSIL-B, or similar modified β-cyclodextrin phase) mdpi.comnih.gov |

| Dimensions | 30 m × 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 2 °C/min to 180 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C (FID) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity assessment and the separation of isomers. researchgate.net It is particularly useful for analyzing compounds that may not be sufficiently volatile or thermally stable for GC.

Purity Assessment: For determining chemical purity, Reversed-Phase HPLC (RP-HPLC) is the most common approach. A nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Impurities, which differ in polarity from the main compound, will have different retention times. A high-resolution column can separate the target compound from synthesis byproducts, starting materials, or degradation products. Detection is often achieved with a UV detector if the compound possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Isomer Separation: HPLC is also highly effective for separating stereoisomers. nih.govnih.gov While GC is often preferred for enantiomers, HPLC using a Chiral Stationary Phase (CSP) can also achieve excellent enantiomeric separation. researchgate.net Furthermore, if diastereomers of the compound were to be formed (e.g., through reaction with a chiral derivatizing agent), they can often be separated on standard, non-chiral stationary phases like silica gel (Normal-Phase HPLC) or C18 (Reversed-Phase HPLC) because diastereomers have different physical properties. nih.govresearchgate.net The choice between normal-phase and reversed-phase depends on the polarity of the specific isomers and the derivatizing agent used. researchgate.net

| Parameter | Purity Analysis (RP-HPLC) | Chiral Separation (NP-HPLC) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol (isocratic) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |

| Detector | UV (at low wavelength), ELSD, or MS | UV or Chiral Detector (e.g., Polarimeter) |

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment and connectivity within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), signal integration (indicating the number of protons), and splitting patterns (indicating adjacent protons). For this compound, the spectrum is expected to be complex. Protons on carbons adjacent to the electron-withdrawing hydroxyl groups will be shifted downfield. libretexts.orgpressbooks.pub Allylic protons will appear in a characteristic region, and vinylic protons will be the most downfield among the C-H signals. openstax.orgorgchemboulder.com The two hydroxyl protons will typically appear as broad singlets with a chemical shift that is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. libretexts.org The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons double-bonded to other carbons (sp²) resonate significantly downfield compared to single-bonded (sp³) carbons. cdnsciencepub.com The carbon atom bonded to the two hydroxyl groups (C2) would be expected to be significantly downfield for an sp³ carbon due to the deshielding effect of the oxygen atoms. libretexts.org

| Position | Assignment | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | -CH₂OH | ~3.5 - 3.7 (m) | ~68 - 72 |

| 2 | -C(OH)- | - | ~75 - 80 |

| 3 | -CH₂-CH= | ~2.3 - 2.5 (m) | ~42 - 46 |

| 4 | =CH- | ~5.7 - 5.9 (m) | ~132 - 136 |

| 5 | =CH₂ | ~5.0 - 5.2 (m) | ~116 - 120 |

| 1' | Allyl -CH₂- | ~2.5 - 2.7 (d) | ~45 - 49 |

| 2' | Allyl =CH- | ~5.8 - 6.0 (m) | ~133 - 137 |

| 3' | Allyl =CH₂ | ~5.1 - 5.3 (m) | ~117 - 121 |

| - | -OH (x2) | variable, broad s | - |

*Predicted values are based on standard chemical shift tables and data for analogous structures. Actual values may vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. wikipedia.org

Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to extensive fragmentation. The molecular ion (M⁺•) peak for this compound (C₈H₁₄O₂) would be at m/z 142.10. However, for tertiary alcohols, the molecular ion peak is often weak or entirely absent due to facile fragmentation. libretexts.orgyoutube.comchemistrynotmystery.com

Key fragmentation pathways would include:

Loss of Water: A peak at M-18 (m/z 124) is common for alcohols. chemistrynotmystery.com

α-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the oxygen atom. wikipedia.orgchemistrynotmystery.com Loss of an allyl radical (•C₃H₅, 41 Da) would result in a prominent ion at m/z 101. Loss of the pentenyl radical (•C₅H₉, 69 Da) would yield an ion at m/z 73.

Allyl Cation: A peak at m/z 41, corresponding to the stable allyl cation [C₃H₅]⁺, is expected to be significant.

High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z values with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of a molecule's elemental formula by distinguishing between ions with the same nominal mass but different compositions. For this compound, HRMS would confirm the elemental composition as C₈H₁₄O₂ by matching the experimentally measured accurate mass to the calculated theoretical mass (142.0994 Da).

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion (likely weak or absent) |

| 124 | [C₈H₁₂O]⁺• | Loss of H₂O |

| 101 | [C₅H₉O₂]⁺ | α-Cleavage (Loss of •C₃H₅) |

| 73 | [C₃H₅O₂]⁺ | α-Cleavage (Loss of •C₅H₉) |

| 41 | [C₃H₅]⁺ | Allyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz

The IR spectrum of this compound would be characterized by the presence of hydroxyl (-OH) and alkene (C=C) functional groups.

O-H Stretch: A strong and broad absorption band in the region of 3600–3200 cm⁻¹ is characteristic of the O-H stretching vibration in alcohols, with the broadening resulting from hydrogen bonding. researchgate.net

C-H Stretches: Absorptions just above 3000 cm⁻¹ (typically 3100-3020 cm⁻¹) are indicative of sp² C-H bonds (vinylic C-H). vscht.cz Absorptions just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹) correspond to sp³ C-H bonds (aliphatic C-H).

C=C Stretch: A medium intensity absorption in the 1680–1640 cm⁻¹ region signifies the C=C stretching vibration of the two alkene groups. vscht.cz

C-O Stretch: A strong absorption in the 1200–1000 cm⁻¹ range corresponds to the C-O stretching vibration of the primary and tertiary alcohol groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H stretch | Alcohol | Strong, Broad |

| 3100 - 3020 | C-H stretch | sp² C-H (Alkene) | Medium |

| 2990 - 2850 | C-H stretch | sp³ C-H (Alkyl) | Medium-Strong |

| 1680 - 1640 | C=C stretch | Alkene | Medium |

| 1200 - 1000 | C-O stretch | Alcohol | Strong |

| 1000 - 650 | =C-H bend | Alkene | Strong |

Advanced Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation)

The stereochemical complexity of molecules like this compound, which possesses chiral centers, necessitates the use of advanced analytical techniques for the unambiguous determination of its absolute configuration and enantiomeric purity. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are indispensable tools in this regard. Among these, optical rotation is a fundamental and widely employed technique for the characterization of enantiomers.

Optical rotation, also known as optical activity, is the phenomenon where a chiral compound causes the rotation of the plane of plane-polarized light. Enantiomers of a chiral molecule will rotate the plane of polarized light to an equal extent but in opposite directions. A compound that rotates the plane of light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-). The magnitude and direction of this rotation are intrinsic properties of a chiral molecule and are crucial for its stereochemical assignment.

The measurement of optical rotation is performed using a polarimeter. The observed rotation (α) is dependent on several experimental parameters, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. To obtain a standardized value that is independent of concentration and path length, the specific rotation ([α]) is calculated. The specific rotation is a characteristic physical property of a chiral compound under a specific set of conditions (temperature, solvent, and wavelength). The D-line of a sodium lamp (589 nm) is commonly used as the standard wavelength for these measurements.

For a given chiral molecule, the specific rotation is a key parameter for its identification and for the determination of its enantiomeric excess (ee) in a mixture. The relationship between the observed rotation of a mixture and the specific rotation of the pure enantiomer allows for the quantification of the relative amounts of the two enantiomers.

While no specific optical rotation data for this compound is currently available in the scientific literature, the following interactive table provides representative specific rotation values for a selection of other chiral diols. This data illustrates the range of values and the format in which such data is typically presented. It is important to note that the magnitude and sign of the specific rotation are highly dependent on the specific molecular structure.

Illustrative Specific Rotation Data for Selected Chiral Diols

| Compound | Enantiomer | Specific Rotation ([α]D) | Solvent | Temperature (°C) |

| 2-Butanol | (R)-(-)-2-Butanol | -13.5° | Neat | 25 |

| 2-Butanol | (S)-(+)-2-Butanol | +13.5° | Neat | 25 |

| 1,2-Propanediol | (R)-(-)-1,2-Propanediol | -16.8° | Water | 20 |

| 1,2-Propanediol | (S)-(+)-1,2-Propanediol | +16.8° | Water | 20 |

| (2R,3R)-(-)-2,3-Butanediol | (2R,3R)-(-) | -13.0° | Neat | 25 |

| (2S,3S)-(+)-2,3-Butanediol | (2S,3S)-(+) | +13.0° | Neat | 25 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

The stereochemical analysis of this compound would involve the isolation of its enantiomers, followed by the measurement of their specific rotations. The determination of the absolute configuration, i.e., the assignment of the (R) or (S) descriptor to each chiral center, often requires a combination of experimental chiroptical data and theoretical calculations. Techniques such as optical rotatory dispersion (ORD), which measures the change in optical rotation with wavelength, and vibrational circular dichroism (VCD) can provide more detailed structural information to aid in the definitive assignment of the absolute stereochemistry.

The choice of solvent can significantly influence the measured optical rotation due to solute-solvent interactions, such as hydrogen bonding, which can alter the conformational equilibrium of the molecule. Similarly, temperature can affect the distribution of conformers and thus impact the observed rotation. Therefore, it is crucial to precisely control and report these experimental conditions to ensure the reproducibility and accuracy of the stereochemical analysis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(Prop-2-en-1-yl)pent-4-ene-1,2-diol, and how can stereochemical purity be ensured?

- Methodological Answer: The compound can be synthesized via allylation reactions, where the prop-2-en-1-yl group is introduced through nucleophilic addition or transition metal-catalyzed coupling. For stereochemical control, enzymatic or microbial biotransformation (e.g., using Aspergillus flavus for stereoselective oxidation/hydrogenation) can resolve enantiomers. HPLC analysis with chiral columns (e.g., using methods validated for diol derivatives) is critical for verifying enantiomeric excess .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data processing can be performed using SHELX (e.g., SHELXL for refinement), which handles anisotropic displacement parameters and hydrogen bonding networks. Visualization tools like ORTEP-3 or WinGX generate thermal ellipsoid diagrams and packing diagrams to analyze intermolecular interactions .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer: The compound is sensitive to heat, moisture, and oxidation. Storage must adhere to protocols for diols: inert atmosphere (N₂/Ar), desiccants, and temperatures ≤4°C. Stability under pyrolysis conditions (e.g., gas-phase decomposition at 300–500°C) should be tested via thermogravimetric analysis (TGA) or GC-MS to identify degradation products like vinylphenols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states for allylic oxidation or epoxidation. Molecular docking studies (e.g., AutoDock Vina) assess interactions with enzymes like cytochrome P450 for biotransformation pathways. Parameters include charge distribution at the diol moiety and steric effects from the prop-2-en-1-yl group .

Q. What experimental approaches resolve contradictions in kinetic data for thermal decomposition of this compound?

- Methodological Answer: Conflicting Arrhenius parameters may arise from competing decomposition pathways (e.g., radical vs. concerted mechanisms). Use isotope labeling (²H/¹³C) to track hydrogen abstraction sites, coupled with high-pressure mass spectrometry (HP-MS) to detect transient intermediates. Statistical models (e.g., multivariate regression) reconcile discrepancies between experimental and theoretical rate constants .

Q. How does the stereochemistry of this compound influence its biological activity or coordination chemistry?

- Methodological Answer: Enantiomers exhibit distinct binding affinities in metal complexes (e.g., Cu²⁺ or Zn²⁺). Circular dichroism (CD) spectroscopy and X-ray crystallography (e.g., using SHELXL refinement) correlate absolute configuration with coordination geometry. For biological activity, chiral HPLC isolates enantiomers, followed by assays (e.g., enzyme inhibition or cytotoxicity testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.